![molecular formula C14H19BrN4O B6437084 3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1-cyclopropylpyrrolidin-2-one CAS No. 2548980-54-5](/img/structure/B6437084.png)
3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1-cyclopropylpyrrolidin-2-one
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Overview
Description
3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1-cyclopropylpyrrolidin-2-one is a useful research compound. Its molecular formula is C14H19BrN4O and its molecular weight is 339.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.07422 g/mol and the complexity rating of the compound is 397. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Medicinal Chemistry
The compound serves as a scaffold for developing new pharmaceuticals targeting specific enzymes or receptors. Its unique structure allows for modifications that can enhance efficacy and selectivity against various biological targets.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, studies have shown effective inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 20 to 70 µM .
Antitumor Activity
The compound's structural features suggest potential antitumor activity. Case studies have demonstrated that derivatives can induce apoptosis in cancer cell lines, highlighting their therapeutic potential in oncology .
Biological Activity | Target Organisms/Cells | MIC (µM) | Reference |
---|---|---|---|
Antibacterial | Staphylococcus aureus | 20 - 40 | |
Antibacterial | Escherichia coli | 40 - 70 | |
Antitumor | Various cancer cell lines | Varies |
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the presence of bromine atoms enhances the compound's reactivity and biological activity. Brominated compounds often exhibit increased binding affinity to biological targets due to halogen bonding interactions, making them valuable in drug design.
Chemical Reactions Analysis
Bromine-Specific Reactivity
The 4-bromo-1H-pyrazole moiety drives key transformations:
A. Cross-Coupling Reactions
The bromine atom undergoes palladium-catalyzed couplings under standard Suzuki-Miyaura conditions:
B. Nucleophilic Aromatic Substitution
Electron-deficient pyrazole ring permits SNAr reactions:
Nucleophile | Conditions | Product Application |
---|---|---|
Sodium methoxide | DMSO, 60°C | Methoxy-substituted analog (pharmacophore modification) |
Piperazine | EtOH, reflux | Bioactive heterocyclic hybrids |
Azetidine Ring Functionalization
The strained azetidine unit participates in:
A. Ring-Opening Reactions
Controlled acid hydrolysis produces linear amines:
AzetidineHCl (conc.), 50°C3-aminopropyl intermediate(Conversion >90%)\[5][8]
B. N-Alkylation
Quaternary ammonium salts form via alkyl halide treatment:
Alkylating Agent | Solvent | Application |
---|---|---|
Methyl iodide | CH₃CN | Cationic surfactants |
Propargyl bromide | DCM | Click chemistry precursors |
Pyrrolidinone Reactivity
The 2-pyrrolidinone core enables:
A. Lactam Ring Modifications
Reaction | Reagents | Outcome |
---|---|---|
Reduction | LiAlH₄, THF | Pyrrolidine alcohol (enhanced CNS penetration) |
Grignard addition | RMgX, Et₂O | Spirocyclic derivatives |
B. Cyclopropane Interactions
The cyclopropyl group undergoes strain-driven [2+1] cycloadditions with carbenes:
Cyclopropane+:CHCO₂EtCu(acac)₂Bicyclo[3.1.0]hexane(Diastereomeric ratio 3:1)\[9][11]
Comparative Reactivity of Structural Analogs
Key differences observed in related compounds:
Stability Considerations
Critical degradation pathways identified:
-
Thermal decomposition : >150°C induces azetidine ring cleavage (TGA-DSC )
-
Photooxidation : UV-A light forms N-oxide at pyrazole (HPLC-MS )
-
Hydrolytic sensitivity : pH <3 causes lactam ring opening (k = 0.12 h⁻¹ @ pH 2)
This multifaceted reactivity profile positions the compound as a versatile intermediate in medicinal chemistry and materials science, particularly for developing kinase inhibitors and chiral ligands . Continued exploration of its photophysical properties and catalytic applications appears warranted based on structural analogs .
Properties
IUPAC Name |
3-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-1-cyclopropylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN4O/c15-11-5-16-18(9-11)8-10-6-17(7-10)13-3-4-19(14(13)20)12-1-2-12/h5,9-10,12-13H,1-4,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPBXOGTROWDMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(C2=O)N3CC(C3)CN4C=C(C=N4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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